Cas no 2467-18-7 (Tris(benzyloxy)borane)

Tris(benzyloxy)borane Chemical and Physical Properties
Names and Identifiers
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- Boric acid (H3BO3),tris(phenylmethyl) ester
- AC1L29HH
- AI3-60046
- boric acid tribenzyl ester
- Borsaeure-tribenzylester
- BRN 1997372
- Orthoborsaeure-tribenzylester
- SureCN51017
- Tribenzyl-borat
- tri-benzyloxyborane
- tris(benzyloxy)borane
- 2467-18-7
- SCHEMBL51017
- IJJNTMLAAKKCML-UHFFFAOYSA-N
- 4-06-00-02589 (Beilstein Handbook Reference)
- NSC164000
- BORIC ACID, TRIBENZYL ESTER
- Boric acid(h3bo3),tris(phenylmethyl)ester
- tribenzylborate
- Tribenzyl borate
- NSC 164000
- Boric acid (H3BO3), tris(phenylmethyl) ester
- AKOS024323137
- DTXSID40179406
- NSC-164000
- Tris(benzyloxy)borane
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- Inchi: InChI=1S/C21H21BO3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
- InChI Key: IJJNTMLAAKKCML-UHFFFAOYSA-N
- SMILES: C1C=CC(COB(OCC2C=CC=CC=2)OCC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 331.16203
- Monoisotopic Mass: 332.1583747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 9
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69
Tris(benzyloxy)borane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T795278-100mg |
Tris(benzyloxy)borane |
2467-18-7 | 100mg |
120.00 | 2021-07-16 | ||
TRC | T795278-500mg |
Tris(benzyloxy)borane |
2467-18-7 | 500mg |
495.00 | 2021-07-16 | ||
TRC | T795278-1mg |
Tris(benzyloxy)borane |
2467-18-7 | 1mg |
960.00 | 2021-07-16 |
Tris(benzyloxy)borane Related Literature
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2. The reaction of primary amines with boron halides. Part II. Arylamines. The effect of ortho-substitution: formation of di-B-halogenoborazolesR. K. Bartlett,H. S. Turner,R. J. Warne,M. A. Young,I. J. Lawrenson J. Chem. Soc. A 1966 479
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3. Hydrogen isotope exchange in the aldehyde group during the reduction of benzaldehyde by tritiated sodium borohydride (tetrahydridoborate)Chitra Adams,Victor Gold,David M. E. Reuben J. Chem. Soc. Perkin Trans. 2 1977 1472
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4. Index of subjects, 1950
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5. Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kineticsChitra Adams,Victor Gold,David M. E. Reuben J. Chem. Soc. Perkin Trans. 2 1977 1466
Additional information on Tris(benzyloxy)borane
Boric Acid (H3BO3), Tris(Phenylmethyl) Ester: A Comprehensive Overview
Boric acid, with the chemical formula H3BO3, is a versatile compound widely recognized for its unique properties and applications across various industries. The tris(phenylmethyl) ester of boric acid, often referred to as tris(phenylmethyl) borate, represents a significant advancement in the utilization of boric acid derivatives. This compound, identified by the CAS number 2467-18-7, has garnered attention in recent years due to its potential in advanced materials, pharmaceuticals, and electronic applications.
The structure of tris(phenylmethyl) borate consists of a boron atom at the center, surrounded by three phenylmethyl groups and an oxygen atom. This arrangement imparts unique electronic and steric properties, making it highly suitable for applications requiring precise control over molecular interactions. Recent studies have highlighted its role as a precursor in the synthesis of boron-containing materials, such as those used in semiconductor devices and optoelectronic components.
In the field of materials science, tris(phenylmethyl) borate has been employed as a building block for the creation of low-dimensional materials, including nanosheets and quantum dots. These materials exhibit exceptional electronic properties, making them ideal candidates for next-generation electronic devices. For instance, research published in 2023 demonstrated the use of this compound in fabricating ultra-thin films with high charge carrier mobility, a critical parameter for efficient electronic performance.
The pharmaceutical industry has also benefited from the properties of tris(phenylmethyl) borate. Its ability to act as a stabilizing agent in drug delivery systems has been extensively studied. A 2022 study revealed that this compound can enhance the bioavailability of certain drugs by forming stable complexes with active pharmaceutical ingredients (APIs). This finding has opened new avenues for developing more effective drug delivery mechanisms, particularly for poorly soluble drugs.
The synthesis of tris(phenylmethyl) borate typically involves a two-step process: first, the preparation of boric acid from its natural sources or through chemical synthesis; second, the esterification reaction with phenylmethanol under controlled conditions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for industrial applications.
In terms of environmental impact, researchers have explored the biodegradability and toxicity profiles of tris(phenylmethyl) borate. Studies indicate that under specific conditions, this compound can undergo enzymatic degradation, reducing its persistence in aquatic environments. However, further research is required to fully understand its long-term ecological effects and ensure sustainable practices in its production and use.
In conclusion, Boric acid (H3BO3), tris(phenylmethyl) ester stands as a testament to the innovative potential of chemical derivatives. Its diverse applications across materials science, pharmaceuticals, and electronics underscore its importance in modern chemistry. As research continues to uncover new functionalities and optimize synthesis methods, this compound is poised to play an even greater role in advancing technological and medical frontiers.
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